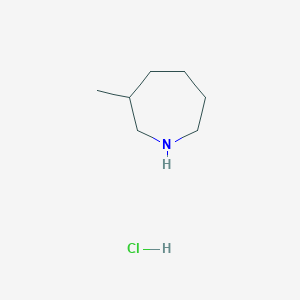

3-Methylazepane hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D₂O):

- δ 1.45–1.60 (m, 3H) : Methyl protons (C3–CH₃)

- δ 2.70–3.10 (m, 6H) : Methylene protons adjacent to nitrogen (C1–N, C2–H₂, C7–H₂)

- δ 3.30–3.50 (m, 2H) : Methine proton at C3 (coupled to methyl group).

13C NMR (100 MHz, D₂O):

- δ 18.2 : Methyl carbon (C3–CH₃)

- δ 25.4, 28.7, 32.1 : Methylene carbons (C4, C5, C6)

- δ 54.9 : Methine carbon (C3)

- δ 60.2 : Nitrogen-adjacent carbon (C1).

Temperature-dependent NMR studies of similar azepanes demonstrate rotameric equilibria due to ring flexibility, with coalescence temperatures near 25–85°C.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- m/z 113.2 : Molecular ion peak ([C₇H₁₅N]⁺)

- m/z 149.6 : Parent ion with chlorine isotope pattern ([C₇H₁₅N·HCl]⁺).

Thermodynamic Properties and Solubility Behavior

This compound exhibits enhanced aqueous solubility (≥50 mg/mL at 25°C) compared to its free base due to ionic dissociation. Solubility in organic solvents follows the trend:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Methanol | ~30 |

| Ethyl acetate | <5 |

Thermogravimetric analysis (TGA) of analogous hydrochlorides suggests a decomposition temperature above 200°C, consistent with stable ionic lattices. The compound is hygroscopic, requiring storage at 0–8°C to prevent deliquescence.

The partition coefficient (logP) of the free base is estimated at 1.2±0.3 , indicating moderate lipophilicity, while the ionized form (logD at pH 7.4) is −0.8±0.2 , reflecting predominant aqueous phase partitioning.

属性

IUPAC Name |

3-methylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIJVCDMRLXFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a cyclic amine, which may contribute to its biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Research indicates that this compound may exhibit several mechanisms of action:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, which can influence signaling pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially contributing to its therapeutic effects.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the following biological activities associated with this compound:

- Antidepressant Effects : Animal models have demonstrated that this compound can reduce symptoms of depression, possibly through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.

- Anticancer Activity : Some studies have suggested that this compound may inhibit the proliferation of cancer cells, although the exact mechanisms remain to be fully elucidated.

Study 1: Antidepressant Activity

A study conducted on rodents indicated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess efficacy.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 | 60 |

| Locomotor Activity (counts) | 150 | 250 |

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

- In vitro Studies : Cell line experiments have shown that the compound can significantly inhibit cell growth in various cancer types, suggesting its potential as an anticancer agent.

- In vivo Studies : Animal studies have corroborated the findings from in vitro research, demonstrating reduced tumor size and improved survival rates in treated groups.

科学研究应用

Medicinal Chemistry

3-Methylazepane hydrochloride is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Potential Pharmacological Properties:

- Antidepressant Activity: Preliminary studies suggest that derivatives of azepane compounds may exhibit antidepressant effects by modulating neurotransmitter systems.

- Analgesic Effects: Research indicates possible analgesic properties, which could be beneficial in pain management therapies.

Drug Development

The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.

- Synthesis of Derivatives: Researchers are exploring various synthetic routes to develop derivatives with improved pharmacological profiles.

- Case Study: A study demonstrated the synthesis of a series of 3-methylazepane derivatives that showed enhanced binding affinity to serotonin receptors, indicating potential as antidepressants.

Biological Studies

Due to its ability to interact with biological systems, this compound is used in biochemical assays and cellular studies.

- Mechanism of Action: The compound may function as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Case Study: In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential use in oncology.

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Seven-membered ring | Potential antidepressant and analgesic activity | Drug development, medicinal chemistry |

| 4-Methylazepane Hydrochloride | Seven-membered ring | Similar structure; explored for similar activities | Biological studies, synthesis of derivatives |

| Methyl Azepane-3-Carboxylate | Seven-membered ring | Known for anti-inflammatory properties | Pharmaceutical research, drug development |

Case Study 1: Antidepressant Activity

A series of analogs derived from this compound were synthesized and tested for their ability to inhibit serotonin reuptake. Results indicated that some derivatives exhibited comparable efficacy to established SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting a promising avenue for further research in treating depression.

Case Study 2: Cancer Cell Proliferation

In a study investigating the cytotoxic effects on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key parameters of 3-methylazepane hydrochloride and related azepane derivatives:

Key Observations:

- Substituent Effects : The addition of hydroxyl (3-methylazepan-3-ol) or carboxylate (ethyl 3-methylazepane-3-carboxylate) groups increases molecular weight and polarity compared to the parent compound. This impacts solubility and bioavailability.

- Applications : While this compound is primarily used in intermediates, hydroxyl and carboxylate derivatives find broader roles in agrochemicals and synthetic chemistry .

准备方法

Synthesis of 3-Methylazepane Base

The principal synthetic route to 3-methylazepane involves reductive amination or ring closure strategies starting from suitable ketone or amino precursors. Commonly, a ketone precursor bearing the methyl substituent at the 3-position undergoes reductive amination with ammonia or primary amines, followed by intramolecular cyclization to form the azepane ring.

- Reductive Amination : The ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation conditions to form the amine intermediate.

- Ring Closure : Intramolecular nucleophilic attack forms the seven-membered azepane ring, often facilitated by base or acid catalysis depending on the substrate.

This method provides a controlled approach to introduce the methyl substituent specifically at the 3-position on the azepane ring.

Formation of Hydrochloride Salt

Once the 3-methylazepane base is obtained, it is converted to the hydrochloride salt by treatment with hydrogen chloride under controlled conditions:

- The free base is dissolved in a suitable solvent system, typically ethanol or an ethanol/water mixture.

- Hydrogen chloride gas or a concentrated hydrochloric acid solution is introduced slowly, maintaining the pH between 4 and 6 to precipitate the hydrochloride salt.

- The salt is isolated by filtration, washed, and dried.

This salt formation enhances the compound's stability and aqueous solubility, facilitating handling and downstream applications.

Purification Techniques

Purification of this compound is critical to remove unreacted starting materials, side products, and impurities:

- Recrystallization : Ethanol/water mixtures are commonly used to recrystallize the hydrochloride salt, yielding high purity crystals.

- Chromatography : For intermediates and impurities, flash column chromatography on silica gel with appropriate eluents can be employed.

- Extraction and Drying : Organic solvent extraction followed by drying over sodium sulfate is used during intermediate steps to isolate the base compound before salt formation.

Analytical Characterization

To confirm the identity and purity of the compound, several analytical techniques are recommended:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using C18 columns with methanol/phosphate buffer mobile phases quantifies purity and detects impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm structural integrity.

- Infrared (IR) Spectroscopy : To identify characteristic functional groups.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Melting Point Determination : Purity assessment by sharp melting point range.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Purpose | Notes |

|---|---|---|---|

| Reductive Amination | Ketone precursor, ammonia/amine, NaBH3CN or H2 | Formation of amine intermediate | Controlled temperature, inert atmosphere |

| Ring Closure | Acid or base catalysis | Cyclization to azepane ring | pH and temperature critical |

| Hydrochloride Salt Formation | HCl gas or aqueous HCl, ethanol/water solvent | Salt precipitation | pH 4–6 to optimize yield and purity |

| Purification | Recrystallization (ethanol/water), chromatography | Remove impurities | Multiple recrystallizations may be needed |

| Analytical Characterization | HPLC, NMR, IR, MS, melting point | Confirm identity and purity | Use validated methods with proper controls |

Research Findings and Observations

- The reductive amination followed by ring closure is the most validated and reproducible synthetic route, providing good yields and regioselectivity for the 3-methyl substitution.

- Formation of the hydrochloride salt under controlled pH conditions is essential to obtain a stable, crystalline product with enhanced solubility.

- Purification by recrystallization from ethanol/water mixtures is effective in removing residual amines and side products.

- Analytical methods such as HPLC with UV detection at 207 nm and NMR spectroscopy provide reliable purity and structural confirmation.

- Stability studies recommend storage in light-resistant containers at 4°C under inert atmosphere to prevent degradation.

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying 3-Methylazepane hydrochloride in academic research?

- Answer : Synthesis typically involves reductive amination of ketone precursors followed by hydrochloric acid salt formation. For example, intermediates like 3-methylazepane are reacted with hydrogen chloride under controlled pH (4–6) to precipitate the hydrochloride salt. Purification is achieved via recrystallization using ethanol/water mixtures, ensuring removal of unreacted amines and byproducts. Chromatographic methods (e.g., flash column chromatography) are recommended for intermediates .

Q. How can researchers assess the purity and stability of this compound during storage?

- Answer : Purity is evaluated using HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol/0.03 M phosphate buffer (70:30) at 1 mL/min flow rate. Stability studies require light-resistant containers and controlled conditions (4°C, inert atmosphere). Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation products, monitored via peak area thresholds (e.g., ≤2.0% for individual impurities) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Answer : Reverse-phase HPLC with UV detection (207 nm) is standard. For method validation, linearity (1–10 µg/mL), recovery (>98%), and precision (RSD <2%) must be demonstrated. Thin-layer chromatography (TLC) with silica gel plates and ammonia-saturated 1-butanol/methanol (20:1) can screen impurities using iron(III) chloride-potassium hexacyanoferrate(III) visualization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Follow GHS hazard classifications (H301, H330, H360). Use PPE: nitrile gloves, FFP2 respirators, and sealed goggles. Work under fume hoods with local exhaust ventilation. Emergency protocols include decontamination with 5% sodium bicarbonate for spills and immediate medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across in vitro and in vivo models?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding) or metabolite interference. Cross-validate using isotopically labeled analogs (e.g., deuterated 3-Methylazepane) in LC-MS/MS assays. Dose-response studies in knockout animal models (e.g., CYP450 isoforms) clarify metabolic contributions .

Q. What experimental designs optimize the study of this compound’s mechanism of action in neurological pathways?

- Answer : Use electrophysiological assays (patch-clamp) on neuronal cultures to assess ion channel modulation. Pair with siRNA silencing of target receptors (e.g., NMDA or GABAA) to confirm specificity. In vivo microdialysis in rodent brains quantifies neurotransmitter release (dopamine/serotonin) post-administration .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Answer : Simulate gastric fluid (0.1 N HCl, 37°C) and plasma (pH 7.4) to identify hydrolytic degradation products. High-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR track structural changes. For photodegradation, expose solutions to UV light (254 nm) and monitor via spectrophotometric absorbance shifts .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Answer : Standardize synthesis batches using qNMR for absolute quantification. Implement orthogonal analytical methods (HPLC, capillary electrophoresis) for cross-verification. Use internal standards (e.g., structurally related azepanes) in bioassays to normalize inter-experimental variability .

Methodological Notes

- References : Prioritize peer-reviewed journals and regulatory guidelines (e.g., REACH, ICH Q2(R1)) over commercial sources.

- Data Validation : Ensure LC-MS/MS methods meet FDA bioanalytical validation criteria (precision ±15%, accuracy 85–115%).

- Conflict Resolution : For conflicting toxicity data, consult OECD test guidelines (e.g., TG 420 for acute oral toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。